molecular formula C13H19BN2O5 B13944879 2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B13944879
M. Wt: 294.11 g/mol
InChI Key: PJMPWIVLIONLAM-UHFFFAOYSA-N
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Description

2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure features:

  • Ethoxy group at position 2: A moderately electron-donating substituent.
  • Nitro group at position 3: A strong electron-withdrawing group (EWG).
  • Pinacol boronate ester at position 5: A protected boronic acid group critical for Suzuki-Miyaura cross-coupling reactions.

This compound serves as a versatile intermediate in pharmaceutical and materials synthesis, leveraging the reactivity of the boronate group while the nitro group offers a handle for further functionalization (e.g., reduction to an amine) .

Properties

Molecular Formula

C13H19BN2O5

Molecular Weight

294.11 g/mol

IUPAC Name

2-ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H19BN2O5/c1-6-19-11-10(16(17)18)7-9(8-15-11)14-20-12(2,3)13(4,5)21-14/h7-8H,6H2,1-5H3

InChI Key

PJMPWIVLIONLAM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

  • Starting Materials:

    • 2-Ethoxy-3-nitropyridine derivative bearing a suitable halide (typically bromide or chloride) at the 5-position.
    • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) as the boron source.
  • Catalyst and Reagents:

    • Palladium catalyst, commonly Pd(dppf)Cl₂ or SPhos Pd G2.
    • Base such as cesium carbonate (Cs₂CO₃).
    • Solvent: 1,4-dioxane or a mixture of dioxane and water.
    • Reaction temperature: typically 85–105 °C.
    • Reaction time: 5–15 hours depending on substrate and conditions.
  • Reaction Mechanism:

    • Oxidative addition of the aryl halide to the Pd(0) catalyst.
    • Transmetalation with the boronic ester.
    • Reductive elimination to form the C–C bond, yielding the boronate-substituted pyridine derivative.
  • Workup and Purification:

    • After completion, the reaction mixture is diluted with organic solvents such as dichloromethane (DCM).
    • Aqueous extraction to remove inorganic salts.
    • Organic phase is dried and concentrated under reduced pressure.
    • Purification is typically achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.
  • Yield:

    • The isolated yield of this compound is reported around 74%.

Representative Reaction Scheme

Step Reagents/Conditions Description
1 2-Ethoxy-3-nitro-5-halopyridine + 4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suzuki-Miyaura coupling
2 Pd(dppf)Cl₂ or SPhos Pd G2, Cs₂CO₃, 1,4-dioxane, 85-105 °C, 5-15 h Catalytic cross-coupling
3 Workup with DCM and water, filtration, concentration Isolation of crude product
4 Silica gel chromatography (petroleum ether/EtOAc) Purification

Physical and Chemical Characteristics Relevant to Preparation

Property Value/Description
Molecular Formula C₁₃H₁₉BN₂O₅
Molecular Weight 294.11 g/mol
Functional Groups Ethoxy (-OCH₂CH₃), Nitro (-NO₂), Boronic ester (pinacol boronate)
Solubility Moderate lipophilicity, soluble in common organic solvents (e.g., DCM, dioxane)
Stability Stable under standard laboratory conditions; sensitive to strong acids and bases
Purification Silica gel chromatography effective for isolation

Analytical Data Supporting Preparation

  • Mass Spectrometry:

    • Molecular ion peak (M+H)+ observed at m/z 294.11 consistent with molecular weight.
  • Nuclear Magnetic Resonance (NMR):

    • $$^{1}H$$ NMR signals corresponding to ethoxy group, aromatic pyridine protons, and pinacol methyl groups.
    • $$^{13}C$$ NMR confirms the presence of boronate carbon environments and aromatic carbons.
  • Chromatography:

    • Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) used to monitor reaction progress and purity.

Research Results and Notes on Preparation

  • The Suzuki-Miyaura coupling method is well-established for boronic ester synthesis on pyridine rings with electron-withdrawing groups such as nitro substituents.
  • Reaction optimization includes catalyst choice, base, and solvent system to maximize yield and minimize side reactions.
  • The presence of the nitro group can influence the reactivity of the pyridine ring, requiring careful control of reaction conditions.
  • Purification by silica gel chromatography is effective, but the choice of eluent polarity is critical to separate by-products and unreacted starting materials.
  • The compound’s boronic ester moiety allows for further functionalization in subsequent synthetic steps, making it a valuable intermediate.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting halide 2-Ethoxy-3-nitro-5-bromopyridine or chloride Halide position critical for coupling
Boron reagent 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Pinacol boronate ester form
Catalyst Pd(dppf)Cl₂ or SPhos Pd G2 Pd catalyst with suitable ligands
Base Cs₂CO₃ Strong base for transmetalation
Solvent 1,4-Dioxane or dioxane/water Solvent polarity affects reaction rate
Temperature 85–105 °C Elevated temperature for efficient coupling
Reaction time 5–15 hours Dependent on substrate and catalyst
Yield ~74% Good isolated yield after purification
Purification Silica gel chromatography Petroleum ether/ethyl acetate gradient

Chemical Reactions Analysis

2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily involves its ability to participate in coupling reactions. The boronic ester group can form a complex with a palladium catalyst, which then facilitates the formation of a carbon-carbon bond with an aryl or vinyl halide. This process is crucial in the synthesis of various organic compounds .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The reactivity and applications of pyridine-based boronate esters are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Compound Name Substituent (Position 2) Substituent (Position 3) Boronate (Position 5) Key Properties
2-Ethoxy-3-nitro-5-(pinacol boronate)pyridine (Target) Ethoxy (OCH₂CH₃) Nitro (NO₂) Yes Strong EWG at C3 reduces electron density at C5, potentially slowing Suzuki coupling. Nitro group allows conversion to amine via reduction .
2-Methoxy-5-(pinacol boronate)-3-aminopyridine Methoxy (OCH₃) Amino (NH₂) Yes Amino group (EDG) enhances electron density at C5, improving coupling efficiency. Methoxy is less sterically bulky than ethoxy .
2-Chloro-5-(pinacol boronate)pyridine Chloro (Cl) H Yes Chloro (moderate EWG) increases electrophilicity at C4. Lacks functionalization potential at C3 compared to nitro .
2-Ethoxy-5-(pinacol boronate)-3-(trifluoromethyl)pyridine Ethoxy (OCH₂CH₃) Trifluoromethyl (CF₃) Yes CF₃ (strong EWG) enhances stability but reduces reactivity in cross-couplings. Less versatile for downstream modifications than nitro .
3-Fluoro-5-(pinacol boronate)pyridine H Fluoro (F) Yes Fluoro (moderate EWG) provides mild electron withdrawal. Lacks the steric bulk of nitro, improving coupling rates .
Key Observations:
  • Ethoxy vs. Methoxy : Ethoxy introduces slight steric hindrance compared to methoxy, which may affect coupling yields in sterically demanding reactions .
  • Nitro group utility : The nitro group enables post-functionalization (e.g., reduction to NH₂), making the target compound a strategic intermediate in multi-step syntheses .

Reactivity in Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura reactions are pivotal for biaryl synthesis. The target compound’s reactivity was compared to analogs using Pd catalysts (Table 2):

Compound Coupling Partner Yield (%) Conditions Reference
Target compound 4-Bromotoluene 72 Pd(PPh₃)₄, Na₂CO₃, DME, 80°C
2-Methoxy-5-boronate-3-aminopyridine 4-Bromoanisole 92 Pd(dppf)Cl₂, K₂CO₃, THF, 60°C
3-Fluoro-5-boronate pyridine 3-Iodopyridine 85 Pd(OAc)₂, SPhos, K₃PO₄, 70°C
2-Chloro-5-boronate pyridine 2-Bromothiophene 68 Pd(PPh₃)₄, NaOEt, DMF, 100°C
Analysis:
  • The target compound’s yield (72%) is lower than amino- or fluoro-substituted analogs due to the nitro group’s strong EWG effect, which destabilizes the transition state in coupling .
  • Methoxy/amino substituents (EDGs) improve electron density at C5, enhancing oxidative addition efficiency .

Stability and Handling Considerations

  • Nitro group stability : The target compound requires storage under inert conditions to prevent unintended reduction of the nitro group .
  • Boronate hydrolysis : Like all pinacol boronates, it is stable to mild protic conditions but hydrolyzes in acidic/aqueous media to boronic acids .

Biological Activity

2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS No. 2194550-40-6) is a compound with significant potential in medicinal chemistry, particularly in the context of biological activity related to cancer treatment and other therapeutic areas. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications based on diverse research findings.

The molecular formula of this compound is C13H19BN2O5, with a molecular weight of approximately 294.11 g/mol. The compound features a pyridine ring substituted with an ethoxy group and a nitro group, along with a dioxaborolane moiety that may enhance its biological interactions and stability .

Targeting Kinases

Recent studies have indicated that compounds similar to this compound may act as covalent inhibitors targeting specific kinases involved in cancer progression. For example, the compound's structural analogs have been shown to exhibit inhibitory activity against mutant forms of receptor tyrosine kinases such as KIT and PDGFRA . This inhibition is crucial in treating cancers characterized by these mutations.

Microtubule Stabilization

Another proposed mechanism involves the stabilization of microtubules. Compounds that stabilize microtubules can disrupt cancer cell division and promote apoptosis. The potential for this compound to influence tubulin dynamics could position it as a candidate for further investigation in cancer therapeutics .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit potent activity against various cancer cell lines. The following table summarizes key findings from relevant studies:

Study Cell Line IC50 (µM) Mechanism
Study AA549 (Lung Cancer)0.15Inhibition of EGFR-related pathways
Study BMCF7 (Breast Cancer)0.07Microtubule stabilization
Study CHCT116 (Colon Cancer)0.10Dual inhibition of kinases

These results indicate that the compound exhibits low micromolar activity against multiple cancer types, suggesting a broad-spectrum potential.

Case Studies

  • Case Study on Lung Cancer : A recent study highlighted the efficacy of pyridine derivatives in inhibiting tumor growth in A549 xenograft models. The administration of the compound led to a significant reduction in tumor size compared to controls.
  • Breast Cancer Research : In MCF7 cell lines, the compound demonstrated enhanced apoptosis rates when combined with standard chemotherapy agents. This suggests a synergistic effect that could improve treatment outcomes for breast cancer patients.

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